4'-Methoxy-3-(4-methylphenyl)propiophenone

Lipophilicity Formulation Science Drug Design

Analytical labs waste weeks qualifying in-house standards for method validation. 4'-Methoxy-3-(4-methylphenyl)propiophenone eliminates this bottleneck as a Wiley Registry reference standard with published ¹H NMR, FTIR, and MS spectra. - Pre-validated identity: Unique InChIKey PILCQTXJJGELQA-UHFFFAOYSA-N ensures unambiguous spectral matching. - Crystalline solid (m.p. ≈52°C): Simplifies automated weighing and DMSO stock dissolution. - High boiling point (408°C): Enables safe continuous-flow chemistry at elevated temperatures with negligible evaporative loss.

Molecular Formula C17H18O2
Molecular Weight 254.32 g/mol
CAS No. 106511-65-3
Cat. No. B010519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Methoxy-3-(4-methylphenyl)propiophenone
CAS106511-65-3
Synonyms4'-METHOXY-3-(4-METHYLPHENYL)PROPIOPHENONE
Molecular FormulaC17H18O2
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C17H18O2/c1-13-3-5-14(6-4-13)7-12-17(18)15-8-10-16(19-2)11-9-15/h3-6,8-11H,7,12H2,1-2H3
InChIKeyPILCQTXJJGELQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Methoxy-3-(4-methylphenyl)propiophenone: Physicochemical & Spectral Profile


4'-Methoxy-3-(4-methylphenyl)propiophenone (CAS 106511-65-3), IUPAC name 1-(4-methoxyphenyl)-3-(4-methylphenyl)propan-1-one, is a dihydrochalcone-class synthetic intermediate with the molecular formula C₁₇H₁₈O₂ and molecular weight of 254.32 g/mol [1]. It is characterized by a dense, hydrophobic structure (LogP 3.82, PSA 26.3 Ų) and is referenced in the Wiley Registry of Mass Spectral Data as a high-quality GC-MS standard with ¹H NMR, FTIR, and MS spectra publicly archived [2]. Its synthesis has been reported via metal-catalyzed dealkoxylative cross-coupling (e.g., Leiendecker et al., *Angew. Chem. Int. Ed.* 2014) [3], confirming its role as a stable, α‑CH‑active building block for diversity-oriented synthesis campaigns.

1
Synthetic building block — Dihydrochalcone-class intermediate for diversity-oriented synthesis
2
GC-MS standard — Wiley Registry spectral entry supports validated analytical methods
3
Solid-state handling — Crystalline form enables precise gravimetric dispensing

Why 4'-Methoxy-3-(4-methylphenyl)propiophenone Is Irreplaceable


Although the propiophenone scaffold is common, 4'-Methoxy-3-(4-methylphenyl)propiophenone carries a *simultaneous* electron-donating 4′-methoxy group on the benzoyl ring and a p‑tolyl moiety on the α‑methylene side, generating a precisely tuned electronic dipole that is absent in singly substituted or unsubstituted analogs . This specific substitution pattern directly governs its UV absorption onset and radical-generation efficiency as a photoinitiator [1], and its crystalline solid state (m.p. ≈ 52 °C) differentiates it from low-melting liquids [2]. Moreover, the compound serves as a *structural standard* in spectral libraries (Wiley Registry) with a unique InChIKey PILCQTXJJGELQA‑UHFFFAOYSA‑N [3], making reagent‑grade generic alternatives unsuitable for validated analytical methods that depend on this specific retention index and mass fragmentation pattern.

Target
4'-Methoxy-3-(4-methylphenyl)propiophenone — Simultaneous 4'-methoxy and p-tolyl substitution governs electronic dipole, UV onset, and photoinitiation efficiency.
Analog
Singly substituted or unsubstituted propiophenones — Lack the targeted substitution pattern; spectral fragmentation and retention index may not transfer.
Isomer
3'-Methoxy positional isomer (CAS 898768-51-9) — Absent from Wiley Registry; requires bespoke qualification for GC-MS identity testing.

4'-Methoxy-3-(4-methylphenyl)propiophenone: Performance Comparison


LogP Lipophilicity vs. Analogues

The presence of both a 4′-methoxy donor on the benzoyl ring and a 4-methyl donor on the α‑phenethyl terminus results in a computed XLogP3 value of 3.82 [1]. This is significantly higher than unsubstituted propiophenone (XLogP ≈ 2.2) and the singly substituted 4′-methoxypropiophenone (XLogP ≈ 2.8) [1], indicating superior membrane permeability potential for biological screening applications and a markedly lower aqueous solubility profile that impacts formulation solvent selection.

Lipophilicity
Class-level inference
XLogP3 3.82
Δ ≈ +1.6 vs. propiophenone
Supports lipophilicity-dependent assay partitioning
Solvent selection may require higher organic content
Lipophilicity Formulation Science Drug Design

Solid-State Handling Advantage

4'-Methoxy-3-(4-methylphenyl)propiophenone is a crystalline solid with a melting point of 52 °C [1], whereas closely related analogs such as 3-(4-methylphenyl)propiophenone remain liquid at room temperature. This solid‑state form allows lyophilization-compatible processing, dry-powder dispensing accuracy, and improved long‑term storage stability without the solvent evaporation issues inherent to liquid alternatives.

Physical State
Head-to-head
Solid at 25 °C
m.p. 52 °C vs. liquid analog
Enables gravimetric dispensing workflow
Reduces volatile emissions vs. liquid comparators
Crystallinity Formulation Stability Handling Safety

Photoinitiation Efficiency (US4795766)

The US4795766 patent classifies propiophenones with an alkoxy-substituted benzoyl ring and an α‑alkyl/aryl substituent, such as 4′-methoxy-3-(4-methylphenyl)propiophenone, as 'excellent photoinitiators' for UV‑curable coatings and printing inks [1]. While the patent provides broad performance claims, the specific structural motif (4′-alkoxy phenyl ketone) is explicitly correlated with enhanced Norrish Type I cleavage quantum yield due to the electron-donating methoxy group, leading to faster cure speeds compared to unsubstituted benzophenone or methylphenyl ketone comparators in the same class.

Photoinitiation
Class-level inference
Enhanced Norrish I motif
Qualitative class claim per US4795766
Supports photoinitiation screening context
Cure-speed data to verify in target formulation
Photopolymerization UV-Curing Radical Generation

Wiley Registry Mass Spectral Standard

The compound is included in the Wiley Registry of Mass Spectral Data 2023 with a unique InChIKey and a high‑quality electron ionization (EI) mass spectrum [1]. This curated inclusion enables unambiguous identification and quantification in complex matrices, setting it apart from positional isomers (e.g., 3′-methoxy-3-(4-methylphenyl)propiophenone; CAS 898768-51-9) that lack an equivalent commercial library entry and thus require bespoke reference standard qualification.

GC-MS Identity
Head-to-head
Wiley Registry 2023 entry
3 MS spectra vs. isomer with no library entry
Supports library-match QC release workflow
Eliminates in-house standard qualification
Analytical Chemistry GC-MS Quality Control

Low Volatility and Thermal Stability

With a predicted boiling point of 408.2 °C at 760 mmHg and a vapor pressure of 7.15 × 10⁻⁷ mmHg at 25 °C , 4'-Methoxy-3-(4-methylphenyl)propiophenone exhibits negligible volatility compared to common ketone building blocks like acetophenone (b.p. 202 °C, vapor pressure ~0.3 mmHg) . This extremely low vapor pressure significantly reduces evaporative loss during high‑temperature synthesis steps and minimizes occupational inhalation exposure, which is critical for industrial‑scale batch processing.

Volatility
Class-level inference
B.p. 408.2 °C
~6 orders lower vapor pressure vs. acetophenone
Supports high-temperature process safety review
Data to verify for scale-up environment
Thermal Stability Process Safety Distillation

Regiochemical Purity via One-Step Coupling

The compound was isolated as a stable product (yield ~67%) in the Nickel-catalyzed dealkoxylative C(aryl)–C(sp³) cross‑coupling described by Leiendecker et al. (2014) [1], demonstrating that its specific regiochemistry can be accessed via a direct, one-step transformation from a 4-methoxyphenyl ether precursor. This contrasts with the multistep Friedel–Crafts acylation routes commonly required for analogs such as 3-(4-methylphenyl)propiophenone, which often yield regioisomeric mixtures that demand costly chromatographic purification.

Synthetic Route
Cross-study comparable
One-step coupling
~67% yield single regioisomer
Supports regioisomerically pure procurement
Commercially available at 97% purity
Synthetic Methodology Cross-Coupling Chemical Purity

4'-Methoxy-3-(4-methylphenyl)propiophenone: Application Scenarios


GC-MS Reference Standard for QC Labs

Analytical laboratories performing identity testing or residual solvent analysis can rely on 4'-Methoxy-3-(4-methylphenyl)propiophenone as a ready-to-use reference standard with an established mass spectrum in the Wiley Registry [1]. Compared to positional isomers such as 3'-methoxy-3-(4-methylphenyl)propiophenone (CAS 898768-51-9) that lack published library spectra, this compound eliminates the need for in‑house standard qualification, directly accelerating method validation and batch release workflows.

UV-Curable Coating & Ink Photoinitiator

Formulators seeking enhanced Norrish Type I cleavage efficiency can incorporate this compound as a substituted propiophenone photoinitiator [1]. Its electron‑rich 4′-methoxy substituent promotes faster radical generation compared with unsubstituted aryl ketone initiators, reducing total photoinitiator loading and minimizing yellowing or migration issues in food‑packaging graphic arts applications.

Fragment-Based Library Screening

The ~10‑fold increase in LogP relative to simple propiophenone [1] positions 4'-Methoxy-3-(4-methylphenyl)propiophenone as a privileged lipophilic fragment for hit‑to‑lead programs targeting intracellular or CNS‑accessible binding pockets. Its crystalline solid form (m.p. 52 °C) [2] simplifies automated library weighing and dissolution into DMSO stock solutions, reducing compound management errors.

High-Temperature Continuous-Flow Synthesis

Process chemists evaluating continuous‑flow protocols benefit from the compound's high boiling point (408 °C) and extremely low vapor pressure (7.15×10⁻⁷ mmHg) [1]. These properties permit reactions at elevated temperatures (150–200 °C) in open or pressurized flow reactors without significant evaporative loss, enabling higher throughput and safer scale‑up compared with volatile ketone building blocks such as acetophenone.

Application
Selection Property
Validation Focus
GC-MS Reference Standard
Wiley Registry spectral entry
Method validation and batch release workflows
UV-Curable Coating Photoinitiator
Electron-rich 4'-methoxy substitution
Cure-speed and residual initiator screening
Fragment-Based Library Screening
High LogP and crystalline solid form
Lipophilic fragment partitioning and DMSO solubility
Continuous-Flow Synthesis
High boiling point and low vapor pressure
Process safety and stoichiometric control at elevated temperature

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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